N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-propyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-propyloxalamide” is a complex chemical compound used in scientific research due to its multifaceted applications. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This type of structure is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives are generally synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecule has a complex structure that includes a pyrrolidine ring, a sulfonyl group attached to a methoxyphenyl group, and an oxalamide group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The pyrrolidine ring, a five-membered nitrogen heterocycle, serves as a versatile scaffold for novel biologically active compounds. Medicinal chemists widely use this saturated scaffold due to several key features:
- Three-Dimensional Coverage : The non-planarity of the ring (referred to as “pseudorotation”) enhances three-dimensional coverage .
Anticonvulsant Activity
Research has identified pyrrolidine derivatives with anticonvulsant properties. For instance, compound 62b displayed significant anticonvulsant activity in animal models, outperforming reference drugs such as ethosuximide and valproic acid .
Synthetic Strategies
Researchers have employed two main synthetic strategies:
- Functionalization : Preformed pyrrolidine rings, including proline derivatives, can be functionalized to create diverse compounds .
Enantioselective Proteins
The stereogenicity of pyrrolidine carbons plays a crucial role. Different stereoisomers and spatial orientations of substituents lead to varying biological profiles of drug candidates. Understanding these interactions is essential for drug design .
Other Potential Applications
While the above fields represent key areas, ongoing research may uncover additional applications for this intriguing compound.
properties
IUPAC Name |
N'-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-propyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S/c1-3-10-18-16(21)17(22)19-12-13-5-4-11-20(13)26(23,24)15-8-6-14(25-2)7-9-15/h6-9,13H,3-5,10-12H2,1-2H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEAETLAIPCGLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-propyloxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.